3-Azido-1-butylazetidine

Descripción

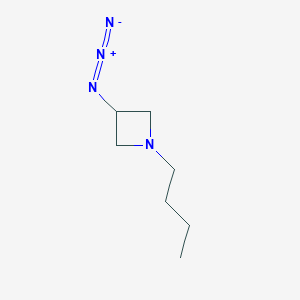

3-Azido-1-butylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at the 3-position and a butyl chain at the 1-position.

Propiedades

IUPAC Name |

3-azido-1-butylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-2-3-4-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPJBVBVQBLENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-Haloazetidines as Precursors

A common approach to prepare 3-substituted azetidines, including 3-azido derivatives, starts from 3-haloazetidines (e.g., 3-chloroazetidines), which serve as versatile intermediates for nucleophilic substitution reactions.

Preparation of 3-chloroazetidines : These can be synthesized stereoselectively via reduction of β-lactams formed by a Staudinger reaction between benzaldimines and chloroketene. The β-lactams (trans-1-allyl-3-chloro-4-phenylazetidin-2-ones) are reduced using lithium aluminium hydride in the presence of aluminium(III) chloride to yield trans-2-aryl-3-chloroazetidines.

Substitution of chlorine with nucleophiles : The chlorine atom at C-3 can be substituted by azide ion (N₃⁻) under nucleophilic substitution conditions, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO), to afford 3-azidoazetidines. These substitution reactions proceed with retention of stereochemistry, suggesting a bicyclic azonio[1.1.0]bicyclobutane intermediate.

N-Alkylation to Introduce the Butyl Group

- The N-1 position of the azetidine ring can be alkylated with butyl halides (e.g., butyl bromide or butyl chloride) under basic conditions to introduce the butyl substituent, yielding 1-butylazetidines. This step is typically performed after or before azide substitution depending on the synthetic sequence.

One-Pot Cyclization and Azide Installation

- A more recent and efficient method involves intramolecular cyclization of unsaturated amines bearing azide precursors to directly form 3-azidoazetidines in a one-pot process. This method allows rapid construction of the azetidine ring and installation of the azide group simultaneously, enhancing synthetic efficiency and regioselectivity.

Comparative Data Table of Key Preparation Methods

Detailed Research Findings and Analysis

Stereochemistry and Mechanism : The substitution of halogen by azide at C-3 proceeds with retention of stereochemistry, indicating a non-classical mechanism involving bicyclic azonio[1.1.0]bicyclobutane intermediates. This mechanistic insight is crucial for controlling the stereochemical outcome in azetidine synthesis.

Reaction Conditions : Traditional methods may require long reaction times (up to 11 days) and harsh conditions (e.g., heating in sealed vessels), but newer protocols using optimized solvents and reagents have significantly reduced reaction times and improved yields.

Versatility : The synthetic routes allow for diverse substitutions at the azetidine ring, enabling the preparation of various 3-substituted azetidines, including azido, amino, and other functional groups, which are valuable in pharmaceutical research.

Análisis De Reacciones Químicas

Types of Reactions: 3-Azido-1-butylazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Aplicaciones Científicas De Investigación

3-Azido-1-butylazetidine has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological processes and interactions. In industry, it is utilized in the production of polymers and other materials.

Mecanismo De Acción

The mechanism by which 3-Azido-1-butylazetidine exerts its effects involves its interaction with molecular targets and pathways. The azido group in the compound can participate in click chemistry reactions, forming covalent bonds with various biomolecules. This property makes it useful in biological studies and drug development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Azetidine Derivatives

The following table compares 3-Azido-1-butylazetidine with related azetidine-based compounds synthesized in recent studies. Key differences in substituents, physicochemical properties, and applications are highlighted.

Key Observations:

Reactivity :

- The azide group in this compound distinguishes it from acetylated or sulfhydryl-modified analogs (e.g., 12k, 13), enabling cycloaddition reactions for bioconjugation or polymer synthesis. In contrast, thiol-containing derivatives (e.g., 13) are tailored for disulfide bond formation or metal coordination .

- Azetidin-2-one derivatives (e.g., compounds 6a-c in ) exhibit lactam ring reactivity, facilitating ring-opening reactions for drug synthesis .

Physicochemical Properties :

- Lipophilicity: The butyl chain in this compound likely increases hydrophobicity compared to smaller substituents (e.g., acetyl or formyl groups in 12k and 12l). This property could enhance membrane permeability in biological systems.

- Stability: Azides are thermally sensitive, whereas acylated azetidines (e.g., 12k) show higher thermal stability (melting point 63–64°C) due to crystallinity .

Biological Relevance :

- Azetidin-2-one derivatives () demonstrate antimicrobial activity, suggesting that this compound could be modified for similar applications. However, the azide group may introduce toxicity concerns requiring further evaluation .

Comparison with Pharmacopeia-Registered Analogs

highlights the importance of separating structurally similar compounds (e.g., tizanidine analogs) to avoid side effects.

- Analytical Challenges : Differentiation via HPLC or MS/MS would be critical, as seen with tizanidine variants .

- Synthetic Purity : Similar to azetidin-2-one derivatives (), rigorous chromatographic purification (e.g., silica gel column) is likely required for this compound due to reactive intermediates .

Q & A

Q. What are the common synthetic routes for 3-Azido-1-butylazetidine, and what reaction conditions are optimal for its formation?

The synthesis of this compound typically involves nucleophilic substitution or azide incorporation. For substitution reactions, reagents like sodium azide (NaN₃) can be used under polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate azide group introduction. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Controlled synthesis protocols, such as those used for azetidine copolymers, emphasize monomer purity and stoichiometric ratios to ensure reproducibility .

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to the inherent instability of azides, storage conditions must prioritize temperature control (–20°C in airtight containers) and moisture avoidance. Safety protocols from analogous azetidine derivatives recommend using blast shields, fume hoods, and personal protective equipment (PPE) during handling . Regulatory compliance (e.g., BSL certification) may be required for shipping or large-scale storage, as highlighted for similar azide-containing reagents .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers are critical?

Key techniques include:

- ¹H/¹³C NMR : Look for azetidine ring protons (δ 3.0–4.0 ppm) and azide peaks (no direct proton signal but visible in IR).

- FT-IR : Confirm the azide stretch (~2100 cm⁻¹) and tertiary amine bands (~3300 cm⁻¹).

Sample preparation must follow strict protocols, including solvent degassing and concentration calibration, as outlined in analytical request guidelines .

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies optimize the synthesis of this compound?

DOE frameworks (e.g., Full Factorial or Plackett-Burman designs) enable systematic exploration of variables like temperature, solvent polarity, and catalyst loading. For example, a 2-level factorial design can identify interactions between reaction time and azide concentration, reducing side products. Statistical tools (ANOVA, residual analysis) validate model predictions, as demonstrated in polymer synthesis optimization . Response surface models further refine conditions for yield maximization .

Q. What analytical techniques are recommended for assessing purity, and how can impurity profiles be quantitatively analyzed?

High-performance liquid chromatography (HPLC) with UV detection is standard, using relative retention times and peak area integration to quantify impurities. Pharmacopeial guidelines for azetidine analogs specify thresholds (e.g., ≤0.5% for individual impurities) and recommend gradient elution methods with C18 columns . Mass spectrometry (LC-MS) complements HPLC by identifying structural anomalies in byproducts.

Q. How can AI-driven tools enhance experimental design or process optimization for this compound?

AI platforms like COMSOL Multiphysics integrate reaction kinetics data to simulate azide stability under varying conditions. Machine learning algorithms predict optimal reagent ratios or solvent systems, reducing trial-and-error experimentation. Autonomous laboratories, as proposed in AI-driven chemical engineering, enable real-time adjustments during synthesis .

Q. What strategies mitigate side reactions (e.g., azide decomposition) during synthesis?

- Temperature Modulation : Maintain sub-60°C conditions to prevent exothermic decomposition.

- Inert Atmospheres : Use N₂ purging to avoid oxidative side reactions.

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in azide-alkyne cycloadditions, as observed in related azetidine conjugates . DOE approaches help identify critical thresholds for these variables .

Q. How is this compound applied in medicinal chemistry, and how is its reactivity exploited?

The compound’s azide group enables "click chemistry" for bioconjugation (e.g., with alkynes to form triazoles). This is leveraged in drug delivery systems, such as coupling with targeting moieties (e.g., biotin-maleimide) . Pharmacological studies on azetidine derivatives highlight its potential as a scaffold for CNS drugs due to its rigid ring structure and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.